N-[(4-methoxyphenyl)carbamothioyl]benzamide
Description
N-[(4-Methoxyphenyl)carbamothioyl]benzamide is a benzoylthiourea derivative characterized by a benzamide core linked to a thiourea moiety substituted with a 4-methoxyphenyl group. This compound exhibits structural features common to thiourea derivatives, including the presence of C=O (amide), C=S (thiocarbonyl), and N-H groups, as confirmed by FT-IR spectroscopy . Its molecular framework allows for diverse applications, ranging from biological activity (e.g., antioxidant, enzyme inhibition) to material science (e.g., corrosion inhibition, metal coordination).
Properties
Molecular Formula |
C15H14N2O2S |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H14N2O2S/c1-19-13-9-7-12(8-10-13)16-15(20)17-14(18)11-5-3-2-4-6-11/h2-10H,1H3,(H2,16,17,18,20) |
InChI Key |
HLHLMJSGJJRCRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(4-methoxyphenyl)carbamothioyl]benzamide can be synthesized through the reaction of 4-methoxyaniline with benzoyl isothiocyanate. The reaction typically involves the following steps:
Preparation of Benzoyl Isothiocyanate: Benzoyl chloride is reacted with potassium thiocyanate to form benzoyl isothiocyanate.
Reaction with 4-Methoxyaniline: The benzoyl isothiocyanate is then reacted with 4-methoxyaniline in an appropriate solvent, such as dichloromethane, under mild conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group (-OCH₃) in the compound undergoes oxidation to form aldehydes or carboxylic acids, depending on the oxidizing agent and conditions.
Mechanism : Oxidation converts the methoxy group to a carbonyl group via cleavage of the C-O bond. For example, oxidation with KMnO₄ in acidic conditions typically yields carboxylic acids.
Reduction Reactions
The carbamothioyl group (C=S) in the compound is susceptible to reduction, forming amine derivatives.
| Reaction Type | Conditions | Products | Analytical Confirmation |
|---|---|---|---|
| Reduction of carbamothioyl group | Reducing agents (e.g., LiAlH₄, NaBH₄) | Corresponding amine derivatives | IR: N-H stretches (~3300 cm⁻¹) |
Mechanism : Reduction replaces the sulfur atom in the thiocarbonyl group with a hydrogen atom, converting C=S to C-NH₂.
Substitution Reactions
The methoxy group and carbamothioyl moiety can participate in nucleophilic substitution under appropriate conditions.
| Reaction Type | Conditions | Products | Analytical Confirmation |
|---|---|---|---|
| Nucleophilic substitution | Solvents (e.g., dichloromethane), catalysts (e.g., Pd/C) | Substituted derivatives (e.g., thioamides) | IR: Shifts in C=S (~1250 cm⁻¹) or N-H regions |
Mechanism : Substitution typically involves replacement of the methoxy group or interaction with the carbamothioyl group by nucleophiles (e.g., amines, thiols).
Analytical Techniques for Reaction Verification
IR and NMR spectroscopy are critical for confirming reaction outcomes:
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through various chemical methods, often involving the reaction of 4-methoxyphenyl isothiocyanate with benzamide derivatives. The resulting product features a thiourea moiety, which is crucial for its biological activity. The structural characterization typically involves techniques such as NMR spectroscopy and mass spectrometry to confirm the formation of the desired compound.
Anticancer Activity
Recent studies have highlighted the anticancer properties of N-[(4-methoxyphenyl)carbamothioyl]benzamide. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that metal complexes formed with this ligand showed enhanced cytotoxicity compared to the free ligand itself, suggesting that coordination with metal ions can amplify its therapeutic potential .
Molecular Docking Studies
Molecular docking analyses have been performed to understand the binding interactions between this compound and specific protein targets involved in cancer progression. These studies revealed that the compound has a strong binding affinity for proteins such as PR (PDP: 4OAR) and Akt (PDP: 5KCV), which are crucial in various signaling pathways associated with cancer cell survival and proliferation .
Applications in Metal Complexes
The compound has also been explored as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals like copper(II) has been documented, where it acts as a bidentate donor. These metal complexes have been evaluated for their biological activity, showing promising results in terms of both stability and efficacy against cancer cells .
In Vitro Studies on Cancer Cell Lines
A comprehensive study evaluated the anticancer effects of this compound against various human cancer cell lines, including lung (A549) and breast (MCF-7) cancers. The results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Development of Metal Complexes
Another case study focused on synthesizing copper(II) complexes with this compound as a ligand. The complexes were tested for their anticancer properties, revealing enhanced activity compared to the free ligand due to improved solubility and bioavailability in biological systems .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrases, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can lead to various physiological effects, such as altered pH regulation and metabolic processes.
Comparison with Similar Compounds
Substituent Effects on Spectroscopic Profiles
- FT-IR Signatures: Similar benzoylthiourea derivatives, such as 4-chloro-N-[N-(6-methyl-2-pyridyl)carbamothioyl]benzamide and 4-bromo-N-(dimethylcarbamothioyl)benzamide, share characteristic peaks for C=O (~1670 cm⁻¹), C=S (~1250 cm⁻¹), and N-H (~3300 cm⁻¹) stretching modes. Minor shifts in these peaks occur due to electronic effects of substituents (e.g., electron-withdrawing halogens vs. electron-donating methoxy groups) .
- Crystallographic Data : In 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) , the para-methoxy group induces planar molecular conformations, whereas nitro substituents at the ortho position introduce steric hindrance, altering bond angles and packing efficiency .
Yield and Purity Trends
- Cyclic vs. Non-Cyclic Substituents: Cyclic amines (e.g., morpholine) in N-(morpholine-4-carbonothioyl)benzamide yield 64%, while non-cyclic analogs like N-(bis(2-hydroxyethyl)carbamothioyl)benzamide yield 50%. Cyclic groups stabilize intermediates during synthesis .
- Purification Methods : Derivatives with hydroxyalkyl groups (e.g., N-((2,3-dihydroxypropyl)carbamothioyl)benzamide ) require flash chromatography with polar eluents (e.g., CH₂Cl₂/MeOH), whereas halogenated analogs (e.g., 4-bromo-N-(dimethylcarbamothioyl)benzamide ) are purified via simpler solvent systems .
Melting Points and Stability
- Methoxy-Substituted Derivatives :
- N-[(4-Methoxyphenyl)carbamothioyl]benzamide analogs typically exhibit higher melting points (e.g., 230–233°C for N-(4-Methoxyphenyl)-3-(4-(3-(4-methoxyphenyl)-3-oxopropyl)benzamido)benzamide ) compared to halogenated derivatives (e.g., 179–182°C for N-(3,5-Dimethoxyphenyl)-3-(4-(3-(4-methoxyphenyl)-3-oxopropyl)benzamido)benzamide ) due to enhanced crystallinity from methoxy groups .
Corrosion Inhibition
Metal Coordination Chemistry
- Cobalt(III) Complexes: N-[Di(alkyl/aryl)carbamothioyl]benzamide derivatives form tris-chelate complexes with Co(III), enhancing catalytic activity in alcohol oxidation. The methoxy group’s electron donation modulates redox potentials .
Data Tables
Table 1: Key Physicochemical Properties of Selected Derivatives
Biological Activity
N-[(4-methoxyphenyl)carbamothioyl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 299.36 g/mol
This compound features a benzamide backbone with a carbamothioyl group and a methoxyphenyl substituent, contributing to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes associated with bacterial metabolism, which contributes to its antibacterial properties. For instance, it can interfere with the function of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in bacteria .
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains have been reported, indicating its effectiveness in preventing bacterial growth .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Study 1: Antitubercular Activity
A study conducted on the efficacy of this compound against Mycobacterium tuberculosis demonstrated that the compound significantly reduced bacterial viability in vitro. The compound was tested using a high-throughput screening method, revealing an MIC value lower than that of standard antitubercular drugs .
Case Study 2: Anticancer Potential
In another investigation focusing on breast cancer cell lines, this compound exhibited substantial cytotoxicity. The results indicated that the compound triggers apoptosis in cancer cells through the activation of intrinsic pathways, suggesting its potential as an anticancer agent .
Q & A
Q. What are the optimized synthetic protocols for N-[(4-methoxyphenyl)carbamothioyl]benzamide, and how can reaction yields be maximized?
The synthesis typically involves a two-step process: (1) formation of the thiourea bridge via reaction of 4-methoxybenzoyl chloride with ammonium thiocyanate, followed by (2) coupling with 4-methoxyaniline. Key parameters include maintaining anhydrous conditions in polar aprotic solvents (e.g., DMF or THF) at 60–80°C for 6–12 hours. Yields (~70–89%) depend on stoichiometric control of reactants and purification via recrystallization from ethanol/water mixtures . Characterization via -/-NMR (in DMSO-) and FT-IR (notably ν at 1250–1300 cm) confirms structural integrity .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
Essential techniques include:
- -NMR : Signals for aromatic protons (δ 7.2–8.1 ppm), methoxy groups (δ 3.8–3.9 ppm), and thiourea NH protons (δ 10.2–11.5 ppm, broad) .
- FT-IR : Peaks for C=O (1650–1680 cm), C=S (1250–1300 cm), and N-H stretches (3200–3350 cm) .
- Mass spectrometry (EI-MS) : Molecular ion peak [M+H] at m/z 301.3 .
- Elemental analysis : Confirmation of C, H, N, S content within ±0.3% of theoretical values .
Q. How can researchers evaluate the biological activity of this compound, such as elastase inhibition or DNA binding?
- Elastase inhibition : Use in vitro assays with porcine pancreatic elastase, measuring IC values via spectrophotometric monitoring of N-succinyl-Ala-Ala-Ala-p-nitroanilide hydrolysis at 410 nm .
- DNA binding : Employ UV-Vis titration and fluorescence quenching studies with CT-DNA, calculating binding constants () using the Benesi-Hildebrand equation .
- Antibacterial activity : Perform broth microdilution assays (MIC determination) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound using X-ray crystallography?
Key challenges include:
- Disorder in flexible groups : The methoxyphenyl and benzamide moieties may exhibit rotational disorder, requiring refinement with constrained occupancy ratios .
- Hydrogen bonding networks : Intermolecular C-H···O/S and N-H···O interactions stabilize the lattice but complicate electron density maps. SHELXL (with TWIN/BASF commands) is recommended for handling twinning or pseudo-symmetry .
- Software tools : OLEX2 integrates SHELX workflows for structure solution, while Mercury visualizes Hirshfeld surfaces to quantify intermolecular contacts .
Q. How can computational methods (DFT, molecular docking) validate experimental findings for this compound?
- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level, comparing bond lengths/angles with X-ray data (RMSD < 0.02 Å). Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., SARS-CoV-2 M, PDB: 6LU7). Validate docking poses with MM-GBSA binding energy calculations and RMSD clustering (<2.0 Å) .
Q. What insights do Hirshfeld surface analyses provide about intermolecular interactions in this compound?
Hirshfeld surfaces (generated via CrystalExplorer) reveal:
- Dominant contacts : H···H (50–60%), C···H (15–20%), and S···H (5–10%) interactions .
- Hydrogen bond contributions : N-H···O/S interactions form "fingerprint" spikes at (d_i, d_e) ≈ (1.0–1.5 Å, 0.8–1.2 Å) .
- Energy frameworks : Quantify lattice energy distribution, showing dispersion forces dominate (~60%) over electrostatic contributions .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO, -CF) on the benzamide ring enhances elastase inhibition by 30–50% .
- Thiourea modifications : Replacing the methoxyphenyl group with heteroaromatic rings (e.g., imidazole) improves DNA binding affinity ( ~10 M) .
- Pharmacophore mapping : Overlay docking poses of active analogs to identify critical hydrogen-bonding residues (e.g., Lys137 in SARS-CoV-2 M) .
Q. How should researchers address contradictory bioactivity data across different studies?
Discrepancies may arise from:
- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.5), ionic strength, or solvent (DMSO concentration ≤1%) affect compound solubility and target interactions .
- Cell line specificity : Activity against S. aureus (MIC 32 µg/mL) but not P. aeruginosa may reflect differences in bacterial membrane permeability .
- Statistical validation : Use ANOVA with post-hoc Tukey tests () to confirm significance across triplicate experiments .
Q. What alternative synthetic routes (e.g., microwave-assisted, solid-phase) could improve efficiency?
- Microwave synthesis : Reduces reaction time from 12 hours to 20–30 minutes at 100°C, improving yields to >85% .
- Solid-phase synthesis : Immobilize benzoyl chloride on Wang resin, enabling stepwise coupling and automated purification .
- Flow chemistry : Continuous-flow reactors with Pd-catalyzed cross-coupling steps enhance scalability and reduce byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
